2-Methoxy-6-(prop-2-yn-1-yloxy)benzaldehyde
Description
2-Methoxy-6-(prop-2-yn-1-yloxy)benzaldehyde is a benzaldehyde derivative featuring a methoxy group at the 2-position and a propargyl ether (prop-2-yn-1-yloxy) group at the 6-position. Its structure combines aromatic, electron-donating (methoxy), and reactive alkyne functionalities, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-methoxy-6-prop-2-ynoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-3-7-14-11-6-4-5-10(13-2)9(11)8-12/h1,4-6,8H,7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXUNVIYNFPQSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OCC#C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most widely employed method for synthesizing 2-methoxy-6-(prop-2-yn-1-yloxy)benzaldehyde involves nucleophilic aromatic substitution. This approach leverages the reactivity of phenolic oxygen in 2-methoxy-6-hydroxybenzaldehyde, which undergoes alkylation with propargyl bromide in the presence of a base. The general reaction proceeds as follows:
Key Steps :
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Deprotonation : A base (e.g., KCO) deprotonates the phenolic -OH group, generating a phenoxide ion.
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Alkylation : The phenoxide ion attacks the electrophilic carbon of propargyl bromide, displacing bromide and forming the propargyl ether.
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Work-up : The crude product is purified via recrystallization or column chromatography.
Optimized Conditions :
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Base : Potassium carbonate (KCO) is preferred due to its mild basicity and solubility in polar aprotic solvents.
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Solvent : Acetone or dimethylformamide (DMF) facilitates reaction homogeneity and efficiency.
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Temperature : Reflux (56–80°C) ensures complete conversion within 12–24 hours.
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Molar Ratios : A 1:1.2 molar ratio of 2-methoxy-6-hydroxybenzaldehyde to propargyl bromide minimizes side reactions.
Table 1: Optimization of Reaction Parameters
Large-Scale Synthesis Considerations
Industrial-scale production requires modifications to laboratory protocols:
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Continuous Flow Systems : Enhance heat transfer and reduce reaction time.
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Solvent Recycling : Acetone recovery via distillation improves cost efficiency.
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Catalyst Loading : Reduced base quantities (1.1 equiv) prevent excessive waste.
Challenges :
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Byproduct Formation : Over-alkylation or polymerization of propargyl bromide may occur at elevated temperatures.
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Purification : Recrystallization from methanol/ethyl acetate (1:3) yields high-purity product (>95%).
Alternative Synthetic Routes
Mitsunobu Reaction
The Mitsunobu reaction offers an alternative pathway using propargyl alcohol, though it is less cost-effective:
Advantages :
Limitations :
Enzymatic Approaches
Recent advances in biocatalysis suggest potential for green synthesis, though no direct methods for this compound exist. Peroxisomal β-oxidative pathways, as observed in benzaldehyde biosynthesis in Petunia hybrida, highlight enzymatic potential but require genetic engineering for adaptation.
Characterization and Quality Control
Spectroscopic Analysis
IR Spectroscopy :
H NMR (400 MHz, CDCl) :
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Aromatic protons: δ 7.5 (d, J = 8.4 Hz, 1H), δ 6.6 (d, J = 2.4 Hz, 1H), δ 6.5 (dd, J = 8.4, 2.4 Hz, 1H).
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Propargyl protons: δ 4.7 (d, J = 2.4 Hz, 2H), δ 2.5 (t, J = 2.4 Hz, 1H).
Mass Spectrometry :
Industrial and Environmental Considerations
Waste Management
Scalability Challenges
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Exothermic Reactions : Requires controlled addition of propargyl bromide to prevent thermal runaway.
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Storage Stability : The aldehyde group necessitates inert atmosphere storage to prevent oxidation.
Emerging Innovations
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(prop-2-yn-1-yloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: 2-Methoxy-6-(prop-2-yn-1-yloxy)benzoic acid
Reduction: 2-Methoxy-6-(prop-2-yn-1-yloxy)benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-Methoxy-6-(prop-2-yn-1-yloxy)benzaldehyde typically involves the reaction of vanillin derivatives with propargyl bromide under basic conditions. The reaction can be catalyzed using copper(II) sulfate, yielding the desired product in moderate to good yields . Characterization techniques such as NMR, HPLC, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Biological Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-Methoxy-6-(prop-2-yn-1-yloxy)benzaldehyde and its derivatives as anticancer agents. For instance, compounds derived from this benzaldehyde have shown significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and SH-SY5Y (neuroblastoma) cells. In vitro assays indicated that these compounds could reduce cell viability by up to 35% compared to control treatments .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. In silico assessments suggest that derivatives of this compound can effectively bind to the active site of tyrosinase, indicating potential applications in treating hyperpigmentation disorders .
Material Science Applications
Polymer Chemistry
In materials science, 2-Methoxy-6-(prop-2-yn-1-yloxy)benzaldehyde serves as a precursor for synthesizing functional polymers. The alkyne functional group allows for click chemistry reactions, which can be utilized to create cross-linked polymer networks with enhanced mechanical properties .
Case Studies
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(prop-2-yn-1-yloxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The methoxy and prop-2-yn-1-yloxy groups may also contribute to its reactivity and interaction with biological targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 4-(Prop-2-yn-1-yloxy)benzaldehyde
Key Differences :
- Substituent Position : The propargyloxy group in 4-(prop-2-yn-1-yloxy)benzaldehyde is para to the aldehyde, whereas in the target compound, it is ortho (2,6-disubstitution).
- Planarity and Conjugation: The para-substituted isomer exhibits planar geometry due to effective conjugation between the carbonyl, benzene ring, and propargyloxy group .
- Applications : The para isomer is used in macrocyclic compounds, while the ortho-substituted target may favor sterically constrained reactions, such as selective click chemistry modifications .
Substituent-Type Comparisons
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)benzaldehyde
- Functional Groups : Replaces propargyloxy with a boronic ester.
- Electronic Effects : The boronic ester is electron-withdrawing, shifting the aldehyde carbon ¹³C NMR signal to δ 187.77 . Propargyloxy groups (electron-donating via oxygen) may result in a lower δ value.
- Applications : Boronic esters are pivotal in Suzuki-Miyaura cross-couplings, whereas propargyl groups enable Huisgen cycloadditions (click chemistry) .
2-Methoxy-6-(trifluoromethyl)benzaldehyde
- Functional Groups : Trifluoromethyl (CF₃) instead of propargyloxy.
- Electronic Effects : CF₃ is strongly electron-withdrawing, increasing aldehyde electrophilicity. This contrasts with propargyloxy’s mixed electronic effects (electron-donating oxygen vs. electron-withdrawing alkyne).
- Synthetic Utility : CF₃ derivatives are intermediates in pharmaceuticals; propargyloxy analogs may prioritize alkyne-based modular synthesis .
Allyl vs. Propargyl Substitutions
Biological Activity
2-Methoxy-6-(prop-2-yn-1-yloxy)benzaldehyde is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Synthesis
The chemical structure of 2-Methoxy-6-(prop-2-yn-1-yloxy)benzaldehyde can be represented as follows:
The synthesis typically involves the reaction of 2-methoxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate, using organic solvents like acetone or dimethylformamide (DMF) under reflux conditions. The product is purified through recrystallization or column chromatography.
The biological activity of 2-Methoxy-6-(prop-2-yn-1-yloxy)benzaldehyde is attributed to its ability to interact with specific molecular targets within biological systems. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The presence of methoxy and prop-2-yn-1-yloxy groups enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that 2-Methoxy-6-(prop-2-yn-1-yloxy)benzaldehyde exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Data derived from preliminary studies on antimicrobial efficacy.
Anticancer Properties
The anticancer potential of 2-Methoxy-6-(prop-2-yn-1-yloxy)benzaldehyde has been explored in various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of breast cancer cells (MDA-MB-231) and other tumor types.
Case Studies
- Breast Cancer Cell Lines : In a study involving MDA-MB-231 cells, treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value reported at approximately 15 µM. This indicates a potent inhibitory effect compared to standard chemotherapeutic agents like doxorubicin .
- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15 | Apoptosis via caspase activation |
| SH-SY5Y | 25 | Cell cycle arrest |
Safety and Toxicity Studies
Preliminary toxicity assessments have been conducted to evaluate the safety profile of 2-Methoxy-6-(prop-2-yn-1-yloxy)benzaldehyde. In animal models, no significant adverse effects were observed at therapeutic doses, indicating a favorable safety margin for further development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Methoxy-6-(prop-2-yn-1-yloxy)benzaldehyde, and what methodological considerations are critical for reproducibility?
- Methodology : The compound can be synthesized via nucleophilic substitution of a hydroxyl group with propargyl bromide. A typical protocol involves reacting 2-hydroxy-6-methoxybenzaldehyde with propargyl bromide in the presence of potassium carbonate (K₂CO₃) as a base, using dimethylformamide (DMF) as a solvent under elevated temperatures (60–80°C) . Key considerations include:
- Protection of aldehyde group : To avoid side reactions, the aldehyde functionality may require protection (e.g., acetal formation) before introducing the propargyl ether.
- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC is recommended to track reaction progress.
- Purification : Column chromatography with silica gel and a hexane/ethyl acetate gradient is commonly used .
Q. Which spectroscopic techniques are most effective for characterizing 2-Methoxy-6-(prop-2-yn-1-yloxy)benzaldehyde, and what spectral markers should researchers prioritize?
- Key Techniques :
- ¹H NMR : Look for the aldehyde proton signal at δ 9.8–10.2 ppm, the methoxy singlet at δ 3.8–4.0 ppm, and the propargyl methylene protons as a triplet near δ 4.7 ppm. The alkyne proton appears as a singlet at δ 2.4–2.6 ppm .
- FT-IR : Confirm the aldehyde C=O stretch at ~1,710 cm⁻¹ and the alkyne C≡C stretch at ~2,125 cm⁻¹ .
- Mass Spectrometry (MS) : The molecular ion peak ([M]⁺) should align with the molecular weight (C₁₁H₁₀O₃: 190.19 g/mol).
Q. How does the propargyl ether group influence the compound’s reactivity in common organic transformations?
- The propargyl group enables click chemistry (e.g., Huisgen cycloaddition with azides) and Sonogashira coupling for carbon-carbon bond formation. Its electron-withdrawing nature may also direct electrophilic substitution reactions to specific positions on the benzaldehyde ring .
Advanced Research Questions
Q. What strategies optimize yield in the synthesis of 2-Methoxy-6-(prop-2-yn-1-yloxy)benzaldehyde, particularly when scaling reactions?
- Optimization Variables :
- Base selection : K₂CO₃ is standard, but Cs₂CO₃ may improve propargylation efficiency in sterically hindered systems.
- Solvent effects : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity, while shorter reaction times (2–4 hours) minimize aldehyde degradation .
- Temperature control : Maintaining 60–70°C prevents byproduct formation from alkyne oligomerization.
Q. How do electronic effects of substituents (methoxy vs. propargyloxy) impact regioselectivity in subsequent derivatization reactions?
- The methoxy group at position 2 is an electron-donating group (EDG), activating the ring for electrophilic substitution at positions 4 and 6. In contrast, the propargyloxy group at position 6 is a moderate EDG but may sterically hinder adjacent positions. Computational studies (e.g., DFT) can predict charge distribution and reactive sites .
Q. What contradictions exist in reported spectral data for structurally analogous methoxy-propargyloxybenzaldehydes, and how should researchers address discrepancies?
- Discrepancies in NMR shifts (e.g., ±0.2 ppm for methoxy signals) may arise from solvent polarity or impurities. Cross-validate data with high-resolution mass spectrometry (HRMS) and compare to PubChem or EFSA datasets for analogous compounds .
Q. Which computational models are most reliable for predicting the compound’s behavior in catalytic systems?
- Density Functional Theory (DFT) : Models like B3LYP/6-31G* accurately predict transition states in propargyl group reactions. Molecular docking simulations can also assess interactions in biological systems (e.g., enzyme inhibition) .
Methodological Challenges and Solutions
Q. How can researchers mitigate competing side reactions during propargyl ether formation?
- Strategies :
- Use a protecting group (e.g., trimethylsilyl) for the aldehyde to prevent nucleophilic attack.
- Employ phase-transfer catalysis (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
Q. What analytical workflows are recommended for detecting trace impurities in high-purity samples?
- Workflow :
LC-MS : Identify impurities via retention time and fragmentation patterns.
GC-MS : Detect volatile byproducts (e.g., unreacted propargyl bromide).
Elemental analysis : Confirm stoichiometric purity (C, H, O content) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
